molecular formula C21H21NO4 B1311144 (R)-N-Fmoc-piperidine-2-carboxylic acid CAS No. 101555-63-9

(R)-N-Fmoc-piperidine-2-carboxylic acid

Cat. No.: B1311144
CAS No.: 101555-63-9
M. Wt: 351.4 g/mol
InChI Key: CKLAZLINARHOTG-LJQANCHMSA-N
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Description

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid typically involves the following steps:

    Protection of the amine group: The piperidine-2-carboxylic acid is first reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Automated synthesis: The use of automated peptide synthesizers allows for the efficient and high-throughput production of the compound.

    Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine form of the compound.

    Coupling reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling reactions.

Major Products Formed

The major products formed from these reactions include:

    Free amine: Obtained after the removal of the Fmoc group.

    Peptide chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid has several scientific research applications, including:

    Peptide synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amine group during coupling reactions.

    Biological studies: The compound is used in the study of peptide-based drugs and their interactions with biological targets.

    Medicinal chemistry: It is utilized in the development of new therapeutic agents, particularly in the design of peptide-based drugs.

    Industrial applications: The compound is used in the production of peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine group, allowing for selective coupling reactions with other amino acids. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-4-phenylbutanoic acid: Another compound with an Fmoc protecting group used in peptide synthesis.

    Fmoc-protected amino acids: A class of compounds that includes various amino acids protected by the Fmoc group.

Uniqueness

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This structure allows for its use in the synthesis of peptides with specific properties and functions.

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314811
Record name D-Fmoc-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-63-9, 105751-19-7
Record name D-Fmoc-pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Fmoc-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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